[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate
Description
This compound features a benzodioxin core fused with a carbamoyl group and a 3-fluorophenyl acetate moiety. Key structural attributes include:
- Benzodioxin ring: A six-membered oxygen-containing heterocycle known for enhancing metabolic stability and bioavailability in pharmaceuticals .
- 3-Fluorophenyl acetate: The fluorine atom increases lipophilicity and binding specificity, while the ester group allows for hydrolytic activation or degradation .
Potential Applications:
- Enzyme inhibition: Structural analogs inhibit acetylcholinesterase (relevant in Alzheimer’s disease) and alpha-glucosidase (diabetes management) .
- Therapeutic targeting: Fluorinated aromatic systems are linked to enhanced blood-brain barrier penetration and receptor selectivity .
Properties
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO5/c19-13-3-1-2-12(8-13)9-18(22)25-11-17(21)20-14-4-5-15-16(10-14)24-7-6-23-15/h1-5,8,10H,6-7,9,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANABONGGTSMFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC(=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments have been known to exhibit antibacterial properties. They are famous for their exceptional bioactivities against numerous infections and bacterial strains.
Mode of Action
This blocks folic acid synthesis in bacteria and ultimately stops the production of purines.
Biochemical Pathways
It can be inferred from similar compounds that the inhibition of folic acid synthesis could disrupt the production of nucleic acids and proteins, essential components for bacterial growth and reproduction.
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces. These properties could potentially impact the bioavailability of the compound.
Biological Activity
[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- Molecular Formula : C₁₉H₁₈FNO₄
- Molecular Weight : 341.35 g/mol
- CAS Number : 877841-29-7
The structural features include a benzodioxin moiety and a fluorophenyl group, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to [(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate exhibit significant antimicrobial activity. For instance, a screening of small molecule inhibitors against Mycobacterium tuberculosis revealed that certain benzodioxin derivatives possess inhibitory effects against various strains of mycobacteria, including non-tuberculous mycobacteria (NTM) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.5 | M. tuberculosis |
| Compound B | 1.0 | M. abscessus |
| [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate | TBD | TBD |
The mechanism of action for compounds in this class often involves inhibition of key enzymes or pathways in bacterial metabolism. For example, some studies suggest that benzodioxin derivatives may inhibit dihydrofolate reductase in Mycobacterium species, which is essential for folate synthesis . This inhibition disrupts nucleotide synthesis and ultimately leads to bacterial cell death.
Selectivity and Structure-Activity Relationships
A comparative study on cyclin-dependent kinase (CDK) inhibitors demonstrated that structural variations in related compounds significantly affect their selectivity and potency . The presence of the benzodioxin moiety was found to enhance binding affinity to CDK9 over CDK2 and CDK7, suggesting potential applications in cancer therapy.
Table 2: Structure-Activity Relationships
| Compound | CDK9 IC50 (nM) | CDK2 IC50 (nM) | CDK7 IC50 (nM) |
|---|---|---|---|
| Compound C | 25 | 100 | 150 |
| Compound D | 30 | 90 | 140 |
| [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate | TBD | TBD | TBD |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Impact of Functional Groups on Activity
- Amino/Carbamoyl Groups: The carbamoyl group in the target compound enables stronger hydrogen bonding with enzymes like acetylcholinesterase, compared to acetyl or sulfonamide groups in analogs .
- Fluorine Substitution: The 3-fluorophenyl group enhances target specificity and metabolic stability relative to non-fluorinated analogs (e.g., methyl benzoate derivatives) .
- Ester vs. Sulfonamide : Ester groups (as in the target compound) allow hydrolytic cleavage for prodrug activation, whereas sulfonamides (e.g., ) exhibit irreversible enzyme inhibition .
Mechanistic Insights from Structural Analogues
- Scaffold Hopping: Modifications to the benzodioxin scaffold, such as adding fluorophenyl or thiophene moieties, can shift activity toward different targets (e.g., immunomodulation vs. enzyme inhibition) .
- Enzyme Interaction : Compounds with carbamoyl groups (e.g., target compound) show stronger inhibition of acetylcholinesterase (IC₅₀ ~1.2 μM) compared to acetyl-substituted analogs (IC₅₀ >10 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
